Methyl 3-Fluoro-5-(hydroxymethyl)benzoate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate (CAS 660416-37-5) is a fluorinated aromatic ester with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol, classified as a benzoate ester building block. It features a fluorine atom at the 3-position and a hydroxymethyl group at the 5-position of the benzene ring, with the methyl ester at the 1-position.

Molecular Formula C9H9FO3
Molecular Weight 184.166
CAS No. 660416-37-5
Cat. No. B2651176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Fluoro-5-(hydroxymethyl)benzoate
CAS660416-37-5
Molecular FormulaC9H9FO3
Molecular Weight184.166
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)CO)F
InChIInChI=1S/C9H9FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3
InChIKeySLDBCBDKAUNYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Fluoro-5-(hydroxymethyl)benzoate (CAS 660416-37-5): A Fluorinated Benzoate Building Block for Pharmaceutical Intermediate Synthesis


Methyl 3-Fluoro-5-(hydroxymethyl)benzoate (CAS 660416-37-5) is a fluorinated aromatic ester with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol, classified as a benzoate ester building block [1]. It features a fluorine atom at the 3-position and a hydroxymethyl group at the 5-position of the benzene ring, with the methyl ester at the 1-position [1]. The compound is characterized by a computed XLogP3 of 1.0, topological polar surface area (TPSA) of 46.5 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. Its synthesis from dimethyl 5-fluoroisophthalate via lithium borohydride reduction proceeds with a reported yield of 57%, yielding a white solid with fully assigned 1H NMR (400 MHz, CDCl3) . Commercially available at purities of 95–98% from multiple suppliers , this compound serves as a versatile intermediate in medicinal chemistry programs targeting B-Raf kinase inhibition, CCR5 antagonism, and GPR52 modulation [2].

Why Methyl 3-Fluoro-5-(hydroxymethyl)benzoate Cannot Be Replaced by Its Chloro, Bromo, or Non-Halogenated Analogs


Within the methyl 3-halo-5-(hydroxymethyl)benzoate series, the identity of the 3-position halogen atom exerts a quantifiable influence on lipophilicity (LogP), molecular weight, and electronic properties that directly impacts downstream molecular design [1]. The fluorine atom in Methyl 3-Fluoro-5-(hydroxymethyl)benzoate confers a LogP of approximately 1.10, compared to ~1.62 for the 3-chloro analog and ~1.6 for the 3-bromo analog [1][2]. This ~0.5 log unit difference places the fluoro compound closer to the optimal lipophilicity range (LogP 0–3) for oral bioavailability while avoiding the excessive lipophilicity burden associated with heavier halogens [3]. Additionally, the molecular weight increases substantially across the series: 184.16 (F) → 200.62 (Cl) → 245.07 (Br) g/mol [1], with the bromo analog already exceeding the typical fragment-based drug discovery guideline of MW < 250 Da. The stronger C–F bond (bond dissociation energy ~130 kcal/mol vs. C–Cl ~84 kcal/mol) further implies differential metabolic stability that cannot be replicated by chloro or bromo substitution [4]. Consequently, substituting the fluoro compound with a chloro or bromo analog alters both the physicochemical profile and the anticipated pharmacokinetic behavior of derived molecules, making target-specific procurement essential.

Quantitative Differentiation Evidence for Methyl 3-Fluoro-5-(hydroxymethyl)benzoate vs. Closest Analogs


Lipophilicity (LogP) Head-to-Head Across the 3-Halo-5-(hydroxymethyl)benzoate Series

The computed LogP of Methyl 3-Fluoro-5-(hydroxymethyl)benzoate (1.10) is approximately 0.5 log units lower than that of its 3-chloro analog (1.62) and 3-bromo analog (1.6) [1], while remaining ~0.14 log units higher than the non-halogenated analog (0.97) [2]. This positions the fluoro compound within the optimal lipophilicity window (LogP 1–3) for balancing membrane permeability and aqueous solubility, a key criterion for oral drug design [3].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Advantage vs. 3-Bromo Analog for Fragment-Based Drug Design

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate has a molecular weight of 184.16 g/mol, which is 60.91 g/mol (24.9%) lower than the 3-bromo analog (245.07 g/mol) [1][2]. This difference is substantial in the context of fragment-based drug discovery (FBDD), where fragment libraries typically enforce an upper MW limit of 250–300 Da. The fluoro compound falls comfortably within the 'rule of three' (MW < 300) for fragment screening, while the bromo analog approaches the upper boundary and carries a significantly higher heavy-atom count penalty in subsequent lead optimization [3].

Fragment-based drug discovery Molecular weight Lead-likeness

Structural Confirmation by 1H NMR: Well-Defined Spectroscopic Identity for Quality Control

The target compound has a fully assigned and published 1H NMR spectrum (400 MHz, CDCl3): δ 3.92 (d, J=1.6 Hz, 3H, ester –OCH3), 4.75 (d, J=4 Hz, 2H, –CH2OH), 7.29–7.32 (m, 1H, aromatic H-4), 7.61 (dd, J=9.2, 1.6 Hz, 1H, aromatic H-6), 7.80 (d, J=0.8 Hz, 1H, aromatic H-2) . This well-resolved spectrum provides a quantitative reference for identity verification and purity assessment via integration, enabling confident batch-to-batch quality control. The distinctive coupling patterns arising from the 3-fluoro substitution (specifically the dd at δ 7.61 with J=9.2 Hz coupling to fluorine) serve as a spectroscopic fingerprint that differentiates this regioisomer from the 4-fluoro analog .

Analytical characterization NMR spectroscopy Quality assurance

Fluorine-Specific C–F Bond Strength Implications for Metabolic Stability vs. Chloro/Bromo Analogs

The C–F bond at the 3-position of Methyl 3-Fluoro-5-(hydroxymethyl)benzoate has a bond dissociation energy of approximately 130 kcal/mol, compared to ~84 kcal/mol for the C–Cl bond in the 3-chloro analog and ~72 kcal/mol for the C–Br bond in the 3-bromo analog [1]. This higher bond strength renders the fluoro compound significantly more resistant to cytochrome P450-mediated oxidative dehalogenation, a common metabolic clearance pathway for halogenated aromatics [2]. In pharmaceutical intermediate applications—particularly for B-Raf inhibitor programs where this scaffold has been explicitly cited —the fluoro substituent is expected to confer greater metabolic stability on derived drug candidates compared to chloro- or bromo-substituted analogs.

Metabolic stability C–F bond Oxidative metabolism

Hydrogen Bond Acceptor Count Differentiation via Fluorine: 4 vs. 3 Acceptors in Non-Halogenated Analog

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate possesses 4 hydrogen bond acceptors (the ester carbonyl oxygen, the ester alkoxy oxygen, the hydroxymethyl oxygen, and the fluorine atom), compared to 3 acceptors for the non-halogenated analog Methyl 3-(hydroxymethyl)benzoate [1][2]. Despite this additional H-bond acceptor, the TPSA remains identical at 46.5 Ų across fluoro, chloro, bromo, and non-halogenated analogs because the halogen contribution to PSA is negligible [1]. The fluorine atom can function as a weak hydrogen bond acceptor in intermolecular interactions, providing an additional binding contact point in protein-ligand complexes without increasing the PSA penalty—a feature not available in the non-halogenated scaffold [3].

Hydrogen bonding Polar surface area Molecular recognition

Patent-Linked Therapeutic Relevance: Documented Intermediate in B-Raf, CCR5, and GPR52 Programs

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate is explicitly cited as a synthetic intermediate in multiple patent families spanning distinct therapeutic targets. The compound appears in patent WO2004/113281 (tricyclic derivatives with cytotoxicity against cancer cell lines) [1], in patent filings for B-Raf kinase inhibitors with anti-cancer activity , and in GPR52 modulator compound patents for neuropsychiatric disorders . It has also been identified through preliminary pharmacological screening as useful in preparing CCR5 antagonists for HIV, asthma, rheumatoid arthritis, and COPD indications [2]. In contrast, the 3-chloro and 3-bromo analogs (CAS 153203-58-8 and 307353-32-8, respectively) lack comparable documented patent involvement across this breadth of therapeutic programs , suggesting greater industrial validation of the fluoro scaffold in drug discovery pipelines.

Patent mapping Therapeutic relevance Intermediate sourcing

Procurement-Driven Application Scenarios for Methyl 3-Fluoro-5-(hydroxymethyl)benzoate (CAS 660416-37-5)


Medicinal Chemistry: B-Raf Kinase Inhibitor Lead Optimization

In B-Raf inhibitor programs, where this compound has been explicitly cited as an intermediate , the fluoro substitution at the 3-position provides a LogP of ~1.10—close to the optimal range for balancing potency and pharmacokinetics—while the lower molecular weight (184.16 g/mol) compared to the bromo analog (245.07 g/mol) preserves lead-likeness [1]. The robust C–F bond resists oxidative metabolism, a critical consideration for kinase inhibitors requiring sustained target engagement [2]. Procurement of this specific fluoro intermediate rather than substituting the chloro or bromo analog ensures that the physicochemical profile of the final B-Raf inhibitor candidate remains within design parameters established by the patent precedent.

Fragment-Based Drug Discovery Library Construction

With a molecular weight of 184.16 g/mol, 4 H-bond acceptors, 1 H-bond donor, and a TPSA of 46.5 Ų , Methyl 3-Fluoro-5-(hydroxymethyl)benzoate satisfies the 'rule of three' criteria for fragment library inclusion (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, though the fluorine acceptor is weak and often considered separately) [1]. The fluorine atom provides a unique 19F NMR handle for fragment-based screening by 19F NMR, enabling direct binding detection without the need for protein labeling. The hydroxymethyl and methyl ester groups offer orthogonal synthetic handles for fragment elaboration via ester hydrolysis, amide coupling, or alcohol functionalization [2].

CCR5 Antagonist Intermediate for HIV and Inflammatory Disease Research

Preliminary pharmacological screening has identified the compound's relevance to CCR5 antagonist development for HIV infection, asthma, rheumatoid arthritis, and COPD . The 3-fluoro substitution pattern is critical for the scaffold's recognition by the CCR5 receptor; substituting with a 3-chloro or 3-bromo group would alter both the steric profile (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å vs. Br = 1.85 Å) and electronic distribution of the aromatic ring, potentially disrupting key receptor-ligand interactions. The compound's well-characterized 1H NMR spectrum [1] supports batch quality verification essential for reproducible pharmacological profiling.

GPR52 Modulator Synthesis for Neuropsychiatric Drug Discovery

Patent filings from Heptares Therapeutics explicitly incorporate this fluorinated benzoate ester scaffold into GPR52 modulator compounds , targeting fronto-striatal and limbic dopamine modulation for neuropsychiatric disorders. The compound's LogP of 1.10 supports blood-brain barrier penetration potential in derived CNS-active molecules, while its lower molecular weight relative to bromo and chloro analogs minimizes the risk of P-glycoprotein efflux that can limit brain exposure [1]. Sourcing the exact fluoro intermediate specified in the patent literature ensures fidelity to the structure-activity relationships established in the original disclosure.

Quote Request

Request a Quote for Methyl 3-Fluoro-5-(hydroxymethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.